Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate typically involves the reaction of 4-methoxybenzaldehyde with aniline to form a Schiff base, followed by esterification with octanedioic acid . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium borohydride for reduction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds .
Scientific Research Applications
Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate involves its interaction with molecular targets such as enzymes and receptors. The imino groups can form hydrogen bonds with active sites, while the methoxyphenyl rings can participate in π-π interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-{(Z)-[(4-methoxyphenyl)imino]methyl}phenyl) suberate
- 4-[Bis(4-methoxyphenyl)amino]benzaldehyde
Uniqueness
Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate is unique due to its specific combination of methoxyphenyl and imino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C36H36N2O6 |
---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
bis[4-[(4-methoxyphenyl)iminomethyl]phenyl] octanedioate |
InChI |
InChI=1S/C36H36N2O6/c1-41-31-21-13-29(14-22-31)37-25-27-9-17-33(18-10-27)43-35(39)7-5-3-4-6-8-36(40)44-34-19-11-28(12-20-34)26-38-30-15-23-32(42-2)24-16-30/h9-26H,3-8H2,1-2H3 |
InChI Key |
DIQSNMZLBHZFLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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